2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid
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Overview
Description
2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid is a complex organic compound with the molecular formula C17H14N4O3S. This compound is known for its unique structure, which includes a pyrazole ring and a benzenesulfonic acid group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with diazonium salts derived from benzenesulfonic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted benzenesulfonic acids .
Scientific Research Applications
2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of 2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems. The sulfonic acid group enhances the compound’s solubility and allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone: Similar structure with a chloro group instead of a phenyl group.
Benzenesulfonic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
2-((3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)benzenesulfonic acid is unique due to its combination of a pyrazole ring and a benzenesulfonic acid group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
86427-71-6 |
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Molecular Formula |
C16H14N4O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O4S/c1-11-15(16(21)20(19-11)12-7-3-2-4-8-12)18-17-13-9-5-6-10-14(13)25(22,23)24/h2-10,15H,1H3,(H,22,23,24) |
InChI Key |
MPYKTAKYPNUACE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2S(=O)(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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